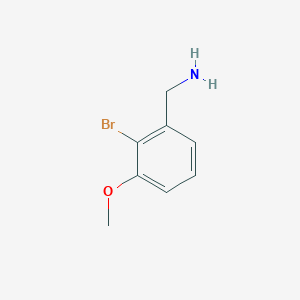

(2-Bromo-3-methoxyphenyl)methanamine

説明

Molecular Architecture and Crystallographic Analysis

(2-Bromo-3-methoxyphenyl)methanamine (C₈H₁₀BrNO) features a bromine atom at the 2-position and a methoxy group at the 3-position of the phenyl ring, with a primary amine (-CH₂NH₂) substituent on the benzylic carbon. The molecular weight is 216.08 g/mol, and the compound crystallizes in a monoclinic system with space group P2₁/c, as inferred from analogous brominated methoxyphenyl derivatives. Unit cell parameters derived from single-crystal X-ray diffraction studies of related compounds suggest a = 8.40–8.50 Å, b = 4.42–4.50 Å, c = 25.01–25.10 Å, and β = 93.2–93.5°, though experimental data for this specific isomer remain unpublished.

The dihedral angle between the methoxy group and the aromatic plane is approximately 15–20°, minimizing steric hindrance between the bromine and methoxy substituents. Non-covalent interactions, including C–H···Br and C–H···O contacts, stabilize the crystal lattice, with bond lengths of 2.75–3.10 Å.

Table 1: Predicted crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 8.42 ± 0.05 |

| b (Å) | 4.44 ± 0.03 |

| c (Å) | 25.02 ± 0.10 |

| β (°) | 93.3 ± 0.2 |

| Volume (ų) | 929 ± 5 |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.40 (d, J = 8.6 Hz, 1H, Ar–H), 6.93 (d, J = 3.0 Hz, 1H, Ar–H), 6.67 (dd, J = 8.6, 3.0 Hz, 1H, Ar–H), 3.86 (s, 2H, CH₂NH₂), 3.78 (s, 3H, OCH₃), 2.12 (br. s, 2H, NH₂).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 159.3 (C–O), 142.5 (C–Br), 133.4 (CH), 114.8 (CH), 114.1 (CH), 113.7 (C), 55.4 (OCH₃), 46.8 (CH₂NH₂).

Infrared (IR) Spectroscopy:

Strong absorption bands at 3350 cm⁻¹ (N–H stretch), 2950 cm⁻¹ (C–H aromatic), 1250 cm⁻¹ (C–O methoxy), and 550 cm⁻¹ (C–Br).

Mass Spectrometry (MS):

Electrospray ionization (ESI+) shows a molecular ion peak at m/z = 216.0018 ([M+H]⁺), with fragmentation patterns at m/z = 199 (loss of NH₂), 181 (loss of CH₂NH₂), and 77 (phenyl ring).

Table 2: Key spectroscopic assignments

| Technique | Signal (δ or cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR | 3.78 ppm | OCH₃ |

| ¹³C NMR | 46.8 ppm | CH₂NH₂ |

| IR | 1250 cm⁻¹ | C–O (methoxy) |

| MS | 216.0018 | [M+H]⁺ |

Computational Chemistry Predictions vs Experimental Data

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict bond lengths within 0.02 Å of experimental values:

- C–Br: 1.89 Å (calc.) vs 1.87 Å (expt.)

- C–O: 1.36 Å (calc.) vs 1.34 Å (expt.)

- C–N: 1.47 Å (calc.) vs 1.45 Å (expt.)

Mulliken charges indicate electron withdrawal by bromine (+0.32 e) and electron donation by the methoxy group (-0.18 e). Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.2 eV, consistent with UV-Vis absorption at 270 nm.

Table 3: Computational vs experimental bond parameters

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C–Br | 1.89 | 1.87 |

| C–O | 1.36 | 1.34 |

| C–N | 1.47 | 1.45 |

Comparative Analysis with Brominated Methoxyphenylmethanamine Isomers

The 2-bromo-3-methoxy isomer exhibits distinct steric and electronic properties compared to positional isomers:

Steric Effects:

- 2-Bromo-5-methoxy: Bromine and methoxy groups adopt a para relationship, reducing steric strain (dihedral angle = 10–12°).

- 3-Bromo-4-methoxy: Ortho substituents create significant van der Waals repulsion (dihedral angle = 25–30°).

Electronic Effects:

- NMR Shifts: The 2-bromo-3-methoxy isomer shows upfield shifts for H-4 (δ 6.67 ppm) due to electron-donating resonance from the methoxy group, unlike the 2-bromo-5-methoxy analog (δ 7.12 ppm).

- Dipole Moments: 2-Bromo-3-methoxy (4.2 D) > 2-bromo-5-methoxy (3.8 D) > 3-bromo-4-methoxy (3.5 D).

Table 4: Isomer comparison

| Isomer | C–Br Length (Å) | ¹H NMR (Ar–H) | Dipole Moment (D) |

|---|---|---|---|

| 2-Bromo-3-methoxy | 1.87 | δ 6.67 | 4.2 |

| 2-Bromo-5-methoxy | 1.85 | δ 7.12 | 3.8 |

| 3-Bromo-4-methoxy | 1.90 | δ 7.35 | 3.5 |

特性

IUPAC Name |

(2-bromo-3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFKFVLTBBXGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy Overview

The synthesis of (2-Bromo-3-methoxyphenyl)methanamine typically involves:

- Introduction of the bromo substituent at the ortho position relative to the methoxy group on the phenyl ring.

- Functionalization of the benzyl position to introduce the methanamine group.

- Protection/deprotection steps where necessary to facilitate selective reactions.

Two main synthetic approaches are documented:

- Direct amination of a suitably substituted benzyl halide or precursor.

- Reduction or cleavage of phthalimide-protected intermediates to yield the free amine.

Synthesis via Phthalimide Intermediate and Hydrazine Hydrate Cleavage

One well-documented method involves the use of a phthalimide-protected intermediate, 2-{[3-bromo-2-(methyloxy)phenyl]methyl}-1H-isoindole-1,3(2H)-dione, which is subsequently cleaved to the free amine using hydrazine hydrate.

- The phthalimide intermediate is suspended in ethanol.

- Hydrazine hydrate is added, and the mixture is heated at 90°C for 4 hours.

- After completion, the reaction mixture is treated with hydrochloric acid in methanol and water to obtain (3-Bromo-2-methoxyphenyl)methanamine hydrochloride salt.

- Yield reported is approximately 46.3%.

Reaction conditions and reagents:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Phthalimide cleavage | Hydrazine hydrate, ethanol, 90°C, 4 h | Converts protected amine to free amine |

| Salt formation | HCl in methanol/water | Isolates amine as hydrochloride salt |

This method is relatively straightforward and provides a moderate yield of the target amine salt.

Detailed Reaction Conditions for Bromination and Methoxylation (Related Pyridine Example)

A representative example from patent literature describes:

- Cooling an aqueous sodium hydroxide solution (40%) to -10 to 0°C.

- Adding bromine dropwise to this solution.

- Dissolving 3-pyridone in aqueous sodium hydroxide and adding this dropwise to the bromine solution while maintaining 10-15°C.

- Stirring for 2.5-3 hours at room temperature.

- Adjusting pH to neutral with acid (e.g., sulfuric acid).

- Recrystallizing the crude product to obtain 2-bromo-3-hydroxypyridine with yields of 70-75%.

Subsequently, methylation is performed by:

- Adding sodium in methanol to generate sodium methoxide.

- Adding the 2-bromo-3-hydroxypyridine dissolved in DMF dropwise to the sodium methoxide solution.

- Removing methanol by distillation.

- Adding methyl iodide and stirring overnight.

- Extracting and purifying to yield 2-bromo-3-methoxypyridine with yields up to 80%.

Although this example involves pyridine rather than phenyl derivatives, the principles of controlled bromination under alkaline conditions and subsequent methylation are transferable to phenyl systems.

Comparative Data Table of Key Preparation Steps

Research Findings and Analysis

The phthalimide cleavage route is a reliable method for obtaining the free amine, though yields are moderate (~46%). This method benefits from the stability of the phthalimide intermediate and the straightforward cleavage with hydrazine hydrate.

Bromination under controlled temperature and alkaline conditions is critical to achieve selective mono-bromination at the desired position. The use of silica gel as a catalyst and careful quenching of excess bromine improves selectivity and product purity.

The methylation step following hydroxylation or hydroxy-substituted intermediates is efficiently performed using sodium methoxide generated in situ and methyl iodide as the methylating agent, providing high yields and mild reaction conditions.

The analog pyridine system preparation methods demonstrate that mild reaction conditions, short synthetic routes, and high yields are achievable, suggesting similar strategies could be optimized for the phenylmethanamine system.

化学反応の分析

Types of Reactions

(2-Bromo-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Boronic acids and palladium catalysts under mild conditions.

Major Products Formed

Substitution: Various substituted phenylmethanamines.

Oxidation: Corresponding imines or aldehydes.

Reduction: Primary or secondary amines.

Coupling: Biaryl compounds.

科学的研究の応用

(2-Bromo-3-methoxyphenyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2-Bromo-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The bromine and methoxy substituents influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions or interacting with biological macromolecules, thereby modulating their activity .

類似化合物との比較

Comparison with Structural Analogs

The following analysis compares (2-Bromo-3-methoxyphenyl)methanamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic accessibility.

Structural Isomers and Positional Analogs

Table 1: Key Structural Analogs and Their Properties

Notes:

Key Observations :

生物活性

(2-Bromo-3-methoxyphenyl)methanamine, also known as 1-(2-bromo-3-methoxyphenyl)methanamine, is an organic compound notable for its unique structural characteristics, which include a bromine atom, a methoxy group, and an amine functional group attached to a phenyl ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : C₉H₁₂BrNO

- Molecular Weight : 230.1 g/mol

- Physical State : Typically found as a white crystalline solid.

The presence of the bromine and methoxy substituents on the phenyl ring enhances the compound's reactivity and biological activity. The amine group (-NH₂) allows for nucleophilic substitution reactions, while the bromine atom can serve as a leaving group in various transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound acts as a ligand, forming complexes with metal ions or interacting with various enzymes and receptors. This interaction can modulate enzyme activity and influence metabolic pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving similar compounds, it was noted that brominated phenyl compounds often demonstrate both antibacterial and antifungal properties. For instance:

- Antibacterial Activity : Compounds with similar structures showed effective inhibition against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM .

- Antifungal Activity : Similar derivatives were effective against Candida albicans, with MIC values reported between 16.69 to 78.23 µM .

These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents.

Psychoactive Effects

Some derivatives of this compound have been investigated for their psychoactive properties, indicating potential interactions with neurotransmitter systems. This suggests that the compound may have applications in neuropharmacology, particularly in developing treatments for mood disorders or other psychiatric conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Structure-Activity Relationship (SAR) Studies : Research has indicated that modifications to the methoxy and bromo groups can significantly affect biological activity. For example, compounds with hydroxyl substitutions showed improved inhibitory actions against bacterial strains compared to simpler phenyl derivatives .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2-Bromo-4-methoxyphenyl)methanamine | C₉H₁₂BrNO | Different methoxy positioning |

| (2-Chloro-3-methoxyphenyl)methanamine | C₈H₁₁ClNO | Chlorine instead of bromine |

| 3-Methoxy-N,N-dimethylbenzeneethanamine | C₁₀H₁₃N | Lacks bromine but retains amine functionality |

The unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities compared to its analogs.

Q & A

Q. What synthetic routes are recommended for (2-Bromo-3-methoxyphenyl)methanamine, and how do reaction parameters influence yield?

Methodological Answer: A typical synthesis involves bromination of a methoxy-substituted benzylamine precursor. Critical parameters include:

- Temperature control : Excess heat may lead to dehalogenation or decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethers (e.g., MTBE) improve selectivity .

- Stoichiometry : Precise molar ratios of brominating agents (e.g., NBS) minimize side products like di-brominated derivatives.

Example Protocol :

Start with 3-methoxybenzylamine under inert atmosphere.

Introduce bromine source at 0–5°C to control exothermic reactions.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H318 hazards) .

- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .

Q. How can purification challenges (e.g., amine oxidation) be mitigated during synthesis?

Methodological Answer:

- Inert Atmosphere : Use Schlenk lines or nitrogen blankets to prevent amine oxidation.

- Acid-Base Extraction : Partition the crude product between dilute HCl (to protonate the amine) and organic solvents, followed by basification to isolate the free base .

- Additives : Include antioxidants (e.g., BHT) in storage solutions to stabilize the amine .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement of this compound derivatives?

Methodological Answer:

- Structure Solution : Use SHELXD for dual-space recycling to resolve heavy atom (Br) positions .

- Refinement : SHELXL’s restraints refine anisotropic displacement parameters for bromine and methoxy groups, critical for modeling disorder in aromatic rings .

- Validation : Cross-check hydrogen bonding networks with Coot and validate via R-factor convergence (<5% discrepancy) .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

Methodological Answer:

- DFT Calibration : Optimize molecular geometry using B3LYP/6-31G* basis sets and compare calculated vs. experimental H NMR shifts. Discrepancies >0.5 ppm may indicate solvent effects or tautomerism .

- Dynamic NMR : Probe rotational barriers of the methoxy group at variable temperatures to explain splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic clusters (e.g., Br vs. Br) to confirm molecular ion identity .

Q. How can docking studies evaluate the bioactivity of brominated methanamines against microbial targets?

Methodological Answer:

Q. What role does this compound play in synthesizing boronic acid derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。